molecular formula C11H12FNO2 B12936978 6-(3-fluoropropoxy)-1H-indol-5-ol

6-(3-fluoropropoxy)-1H-indol-5-ol

Cat. No.: B12936978
M. Wt: 209.22 g/mol
InChI Key: IWMAYQJGDXKTLE-UHFFFAOYSA-N
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Description

6-(3-Fluoropropoxy)-1H-indol-5-ol is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound can significantly alter its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of 6-(3-fluoropropoxy)-1H-indol-5-ol typically involves the reaction of an indole derivative with a fluorinated alkylating agent. One common method is the nucleophilic substitution reaction where the hydroxyl group of the indole is replaced by a fluoropropoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

6-(3-Fluoropropoxy)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The fluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Scientific Research Applications

6-(3-Fluoropropoxy)-1H-indol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-fluoropropoxy)-1H-indol-5-ol involves its interaction with specific molecular targets in the body. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-(3-Fluoropropoxy)-1H-indol-5-ol can be compared with other fluorinated indole derivatives. Similar compounds include:

These comparisons highlight the unique features of this compound, such as its specific indole structure and the presence of a fluoropropoxy group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

6-(3-fluoropropoxy)-1H-indol-5-ol

InChI

InChI=1S/C11H12FNO2/c12-3-1-5-15-11-7-9-8(2-4-13-9)6-10(11)14/h2,4,6-7,13-14H,1,3,5H2

InChI Key

IWMAYQJGDXKTLE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)O)OCCCF

Origin of Product

United States

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